5-amino-2-(2-methoxyethyl)-3H-isoindol-1-one
Description
5-Amino-2-(2-methoxyethyl)-3H-isoindol-1-one is a heterocyclic compound featuring an isoindolinone core substituted with an amino group at position 5 and a 2-methoxyethyl group at position 2.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-amino-2-(2-methoxyethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C11H14N2O2/c1-15-5-4-13-7-8-6-9(12)2-3-10(8)11(13)14/h2-3,6H,4-5,7,12H2,1H3 |
InChI Key |
RXMAGKZNMHWDRZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CC2=C(C1=O)C=CC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-(2-methoxyethyl)-3H-isoindol-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyethylamine and phthalic anhydride.
Cyclization Reaction: The key step involves the cyclization of the intermediate to form the isoindolinone core. This can be achieved through a condensation reaction under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-amino-2-(2-methoxyethyl)-3H-isoindol-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The amino and methoxyethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted isoindolinones, which can be further utilized in the synthesis of complex molecules with potential biological activities.
Scientific Research Applications
5-amino-2-(2-methoxyethyl)-3H-isoindol-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block in the synthesis of complex organic molecules.
Agrochemicals: It is utilized in the development of agrochemicals with potential herbicidal and pesticidal activities.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-amino-2-(2-methoxyethyl)-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of isoindol-1-one derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:
*Calculated based on formula C₁₁H₁₂N₂O₂.
Key Observations:
- Solubility : The 2-methoxyethyl group likely improves aqueous solubility relative to phenyl () or isobutyl () substituents.
- Synthetic Accessibility : Analogous compounds (e.g., ) are synthesized via nucleophilic substitution or cyclization reactions, suggesting similar routes for the target compound.
Biological Activity
5-Amino-2-(2-methoxyethyl)-3H-isoindol-1-one is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and research findings related to its therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its isoindoline structure, which includes a bicyclic system comprising a five-membered ring fused to a six-membered ring. The presence of amino and methoxyethyl substituents contributes to its unique chemical properties and biological activities. Its molecular formula is with a molecular weight of approximately 205.25 g/mol.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by modulating specific signaling pathways involved in cell growth and apoptosis.
- Enzyme Inhibition : It has been identified as a potential inhibitor of phosphodiesterases, which play crucial roles in various signaling pathways. This inhibition could be beneficial in treating conditions such as cancer and neurological disorders .
- Neuroprotective Effects : The compound's ability to penetrate the central nervous system (CNS) suggests potential applications in neuroprotection, particularly in conditions like neurodegenerative diseases .
The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. Binding studies indicate that it can modulate enzyme activity and influence signaling pathways critical for disease processes.
Research Findings
Several studies have explored the biological activities of this compound:
- In Vitro Studies : High-throughput screening assays have demonstrated that this compound can effectively inhibit certain enzyme activities at micromolar concentrations, indicating its potential as a lead compound for drug development .
- Animal Models : In vivo studies have shown promising results, particularly in models of neuropathic pain where the compound reduced nocifensive behaviors induced by TRPA1 activation .
- Comparative Studies : Similar compounds have been analyzed to understand the structure-activity relationship (SAR). For instance, derivatives with different substituents were found to exhibit varying degrees of biological activity, highlighting the importance of specific functional groups in modulating effects.
Case Studies
A few notable case studies include:
- Cancer Cell Line Studies : In experiments involving various cancer cell lines, this compound showed a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
- Neuroprotective Assays : In rodent models of neurodegeneration, administration of the compound led to improved behavioral outcomes and reduced markers of neuronal damage, supporting its role as a neuroprotective agent.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
